1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one
Description
1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one is a halogenated ketone featuring a thiophene core substituted with bromine (at position 3), methyl (at position 5), and a 2-chloroacetyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive α-chloroketone moiety and electron-deficient thiophene ring.
Properties
Molecular Formula |
C7H6BrClOS |
|---|---|
Molecular Weight |
253.54 g/mol |
IUPAC Name |
1-(3-bromo-5-methylthiophen-2-yl)-2-chloroethanone |
InChI |
InChI=1S/C7H6BrClOS/c1-4-2-5(8)7(11-4)6(10)3-9/h2H,3H2,1H3 |
InChI Key |
SDVTUDAAQXFMAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)CCl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one typically involves the bromination of 5-methylthiophene followed by chlorination. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Key Comparative Data
*Inferred structure; †Calculated based on analogous compounds.
Research Findings and Challenges
- Synthetic Accessibility: Thiophene-based chloroethanones (e.g., CAS 62715-35-9) are synthesized via Friedel-Crafts acylation or halogenation of pre-formed thiophene derivatives . Methyl substitution at position 5 may require directed ortho-metalation strategies.
- Reactivity Trends : The electron-withdrawing chloroacetyl group enhances electrophilicity, making these compounds prone to nucleophilic attack (e.g., by amines or thiols) .
- Biological Relevance : Thiophene derivatives are prevalent in kinase inhibitors (e.g., imatinib analogs), where the sulfur atom modulates electronic properties and binding affinity .
Biological Activity
1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of 1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one can be represented as follows:
- Molecular Formula : CHBrClOS
- Molecular Weight : 239.57 g/mol
The compound features a thiophene ring substituted with bromine and methyl groups, alongside a chloroethanone moiety, which may contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to 1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one exhibit significant antimicrobial activity. For instance, studies have demonstrated that thiophene derivatives can inhibit the growth of various bacteria and fungi. The presence of halogen substituents (like bromine) often enhances the antimicrobial efficacy due to increased lipophilicity and interaction with microbial membranes.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one | E. coli, S. aureus | 32 µg/mL |
| 3-Bromo-thiophene | E. coli, P. aeruginosa | 16 µg/mL |
| 5-Methylthiophene | S. epidermidis | 64 µg/mL |
Cytotoxicity and Anticancer Activity
Recent studies have explored the cytotoxic effects of related compounds on cancer cell lines. A notable study found that thiophene derivatives induce apoptosis in cancer cells through the activation of caspase pathways. The chloroethanone moiety is believed to play a crucial role in this mechanism by forming reactive intermediates that can damage cellular components.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with 1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one resulted in a dose-dependent decrease in cell viability, with IC values around 25 µM after 48 hours of exposure. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function.
The biological activity of 1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one is hypothesized to involve several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may promote ROS production, which can cause oxidative damage to proteins, lipids, and DNA in cancer cells.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism or signaling pathways could contribute to its anticancer effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
